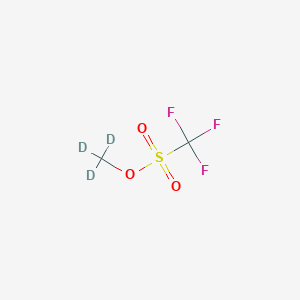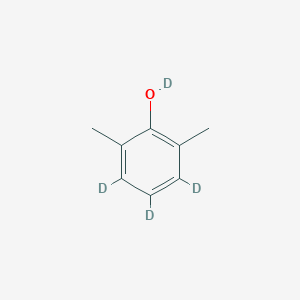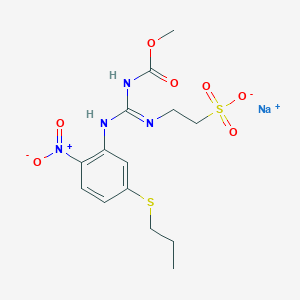
メチル-d3 トリフレート
概要
説明
Methyl-d3 triflate, also known as methyl-d3 trifluoromethane sulfonate, is a deuterated analog of methyl triflate. It is a powerful methylating agent used in various chemical reactions. The compound has the molecular formula CF3SO3CD3 and a molecular weight of 167.12 g/mol . It is a colorless liquid that is highly reactive and finds extensive use in organic synthesis.
科学的研究の応用
作用機序
Target of Action
Methyl-d3 triflate, also known as Methyl-d3 trifluoromethane sulfonate, is a methylating reagent used in synthetic preparations of organic compounds . Its primary targets are organic compounds that require methylation, including diverse compounds such as proteins, nucleic acids, and carbohydrates .
Mode of Action
The mechanism of action of Methyl-d3 triflate involves the substitution of a hydrogen atom with a deuterium atom within the target compound . This labeling process leaves the chemical and physical properties of the compound largely unaffected, but it results in an increase of three atomic mass units . This subtle alteration allows for effective detection and quantification of the labeled compound via mass spectrometry, facilitating valuable insights in scientific research .
Result of Action
The primary result of Methyl-d3 triflate’s action is the methylation of target compounds, which can facilitate their detection and quantification via mass spectrometry . This can provide valuable insights in scientific research, particularly in the study of the target compounds’ roles and functions in various biological processes.
Action Environment
The efficacy and stability of Methyl-d3 triflate can be influenced by various environmental factors. For instance, it’s recommended to be stored at a temperature of 2-8°C , suggesting that temperature can affect its stability Furthermore, its reactivity may be influenced by the pH and the presence of other chemicals in the reaction environment.
生化学分析
Biochemical Properties
Methyl-d3 triflate is a powerful methylating agent that can alkylate many functional groups which are very poor nucleophiles such as aldehydes, amides, and nitriles . It does not methylate benzene or the bulky 2,6-di-tert-butylpyridine . Its ability to methylate N-heterocycles is exploited in certain deprotection schemes .
Molecular Mechanism
Methyl-d3 triflate exerts its effects at the molecular level primarily through its role as a methylating agent. It can donate a methyl group to various biomolecules, potentially influencing their function. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that upon contact with water, Methyl-d3 triflate loses its methyl group, forming triflic acid and methanol . This suggests that its stability and long-term effects on cellular function may be influenced by the presence of water and other environmental factors.
準備方法
Methyl-d3 triflate can be synthesized through the reaction of triflic acid with dimethyl sulfate. The reaction proceeds as follows :
CF3SO2OH+(CH3O)2SO2→CF3SO2OCH3+CH3OSO2OH
In this reaction, triflic acid reacts with dimethyl sulfate to produce methyl triflate and methyl sulfate. The deuterated version, methyl-d3 triflate, can be prepared similarly by using deuterated dimethyl sulfate.
化学反応の分析
Methyl-d3 triflate is known for its strong methylating properties. It undergoes various types of chemical reactions, including:
Substitution Reactions: Methyl-d3 triflate can methylate a wide range of nucleophiles, including amines, alcohols, and thiols.
Hydrolysis: Upon contact with water, methyl-d3 triflate hydrolyzes to form triflic acid and methanol.
Polymerization: It can initiate the cationic polymerization of lactides and other lactones.
Common reagents used in these reactions include potassium enolates and various nucleophiles. The major products formed depend on the specific nucleophile involved in the reaction.
類似化合物との比較
Methyl-d3 triflate is closely related to other triflate compounds, such as methyl triflate and ethyl triflate. Here are some comparisons:
Methyl Triflate (CF3SO2OCH3): Both compounds are powerful methylating agents, but methyl-d3 triflate is deuterated, making it useful for labeling studies.
Ethyl Triflate (CF3SO2OCH2CH3): Ethyl triflate is similar in reactivity but has an ethyl group instead of a methyl group, making it slightly less reactive.
Methyl Fluorosulfonate (FSO2OCH3): This compound is similar in structure but contains a fluorosulfonate group instead of a trifluoromethanesulfonate group, which affects its reactivity and toxicity.
Methyl-d3 triflate’s uniqueness lies in its deuterated form, which makes it particularly valuable for labeling and tracing studies in various scientific fields.
特性
IUPAC Name |
trideuteriomethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDBPQYVWXNSJ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583675 | |
| Record name | (~2~H_3_)Methyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73900-07-9 | |
| Record name | (~2~H_3_)Methyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73900-07-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)







![4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide](/img/structure/B121352.png)




